1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
描述
This urea derivative features a 3,4-dichlorophenyl group attached to the urea nitrogen, with a branched ethyl linker connecting a 4-(dimethylamino)phenyl moiety and an indolin-1-yl group.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N4O/c1-30(2)20-10-7-18(8-11-20)24(31-14-13-17-5-3-4-6-23(17)31)16-28-25(32)29-19-9-12-21(26)22(27)15-19/h3-12,15,24H,13-14,16H2,1-2H3,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHEIOLVMCYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.31 g/mol. The compound features a urea moiety substituted with a dichlorophenyl group and a dimethylaminophenyl group, which are crucial for its biological activity.
Structural Characteristics
- Urea Group : This functional group is known for its role in various biological activities, particularly in enzyme inhibition.
- Dichlorophenyl Substitution : The presence of chlorine atoms can enhance lipophilicity and affect the compound's interaction with biological targets.
- Dimethylaminophenyl Group : This moiety may contribute to the compound's ability to penetrate cell membranes, influencing its bioactivity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related study reported that urea derivatives showed promising growth inhibition against various cancer cell lines, with IC50 values ranging from 0.09 µM to 7.2 µM against Plasmodium falciparum (Pf) .
Case Study: In Vitro Activity
A specific evaluation of related phenylurea derivatives indicated that modifications at the para position significantly enhanced anticancer activity. For example:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.40 | 30 |
| Compound B | 0.09 | 54 |
These findings suggest that structural modifications can lead to improved potency and selectivity against cancer cells .
The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated that these compounds may bind effectively to ATP-binding sites on target proteins, leading to reduced enzymatic activity and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the substitution pattern on the urea and phenyl rings plays a pivotal role in determining biological activity. Key observations include:
- Positioning of Substituents : The 3-substituted urea derivatives generally exhibited superior activity compared to their 4-substituted counterparts.
- Lipophilicity : Increased lipophilicity often correlates with enhanced cellular uptake, thereby improving bioavailability .
Summary of SAR Findings
| Structural Feature | Activity Impact |
|---|---|
| 3-substituted Urea | Higher potency |
| Para-fluoro substitution | Comparable activity |
| Dimethylamino group | Enhanced membrane permeability |
相似化合物的比较
Ureido-Thiazole Derivatives ()
Compounds 10g and 10h share the ureido-phenyl core but differ in substituents:
- 10g : 3,4-Dichlorophenyl ureido group, thiazole ring, and piperazine-acetate ester.
- Yield: 87.0%; ESI-MS: 548.1 [M+H]+.
- 10h : 3-(Trifluoromethoxy)phenyl ureido group.
- Yield: 88.7%; ESI-MS: 564.2 [M+H]+.
Comparison :
- Both show high synthetic yields (>87%), suggesting efficient coupling reactions for urea-thiazole systems. The target compound’s indolin and dimethylamino groups may confer distinct electronic effects compared to the thiazole-piperazine motif.
Thiadiazole-Based Urea Derivatives ()
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea replaces the ethyl-indolin linker with a thiadiazole-vinylphenyl system.
- Single-crystal X-ray R factor = 0.068, indicating a well-resolved structure.
- The thiadiazole core may enhance π-stacking interactions compared to the target compound’s indolin group.
Sigma Receptor Ligands ()
- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide. Shares the 3,4-dichlorophenyl group but lacks the urea scaffold.
- SR140333 : Contains a 3,4-dichlorophenyl group and piperidine-carboxamide structure.
Key Differences :
The target compound’s urea linker and indolin group may reduce CNS penetration compared to tertiary amine-containing analogs like BD 1047 but improve selectivity for peripheral targets.
Trifluoromethyl-Substituted Analogs ()
- A-425619: 1-Isoquinolin-5-yl-3-(4-trifluoromethylbenzyl)urea. The trifluoromethyl group increases electronegativity and lipophilicity.
- AMG628 : Features a fluorophenyl-piperazine-acetamide structure.
Comparison: The target compound’s dimethylamino group may offer better aqueous solubility than A-425619’s trifluoromethylbenzyl group, which is highly lipophilic.
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
*Calculated based on structure.
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